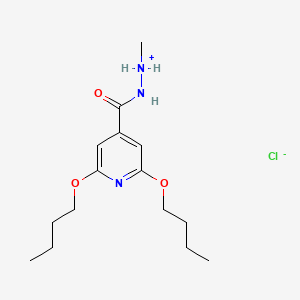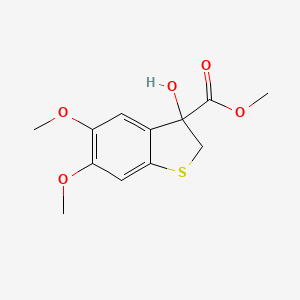![molecular formula C32H48BF4P2RhS- B13752536 (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated with a benzo[b]thiophene ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate typically involves the coordination of the rhodium center with the benzo[b]thiophene ligand and the cyclooctadiene ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The ligands are usually added to a rhodium precursor, such as rhodium chloride, in the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is typically used in reduction reactions, often in the presence of a solvent like ethanol or methanol.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands or other coordinating molecules.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic molecule, such as an alkane or alcohol .
科学的研究の応用
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are important in the synthesis of chiral molecules. These reactions are crucial in the production of pharmaceuticals and fine chemicals .
Biology and Medicine: In biological and medical research, the compound’s catalytic properties are utilized in the synthesis of complex organic molecules, including potential drug candidates. Its ability to facilitate the formation of chiral centers makes it valuable in the development of enantiomerically pure compounds .
Industry: Industrially, the compound is used in the production of various chemicals, including agrochemicals and polymers. Its role as a catalyst in hydrogenation reactions helps in the efficient and selective synthesis of these products .
作用機序
The mechanism by which (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrate. This coordination activates the substrate, making it more susceptible to hydrogenation or other reactions. The benzo[b]thiophene and cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen atoms to the substrate .
類似化合物との比較
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Comparison: Compared to similar compounds, (-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate exhibits unique properties due to the presence of the benzo[b]thiophene ligand. This ligand provides additional stability and electronic properties that enhance the compound’s catalytic activity. The diethylphospholano groups also contribute to the compound’s selectivity and efficiency in asymmetric hydrogenation reactions .
特性
分子式 |
C32H48BF4P2RhS- |
|---|---|
分子量 |
716.4 g/mol |
IUPAC名 |
2,3-bis[(2S,5S)-2,5-diethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H36P2S.C8H12.BF4.Rh/c1-5-17-13-14-18(6-2)25(17)23-21-11-9-10-12-22(21)27-24(23)26-19(7-3)15-16-20(26)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m0.../s1 |
InChIキー |
JHMAWNMQMUFFLP-ZCTOJWETSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](CC1)CC)C2=C(SC3=CC=CC=C23)P4[C@H](CC[C@@H]4CC)CC.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4CC)CC)CC.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


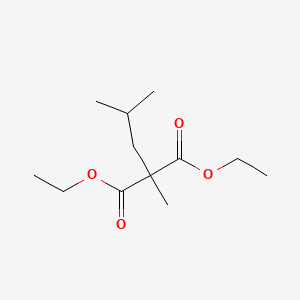
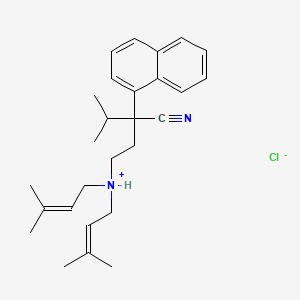
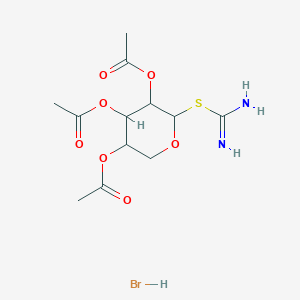

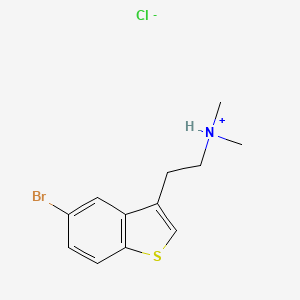
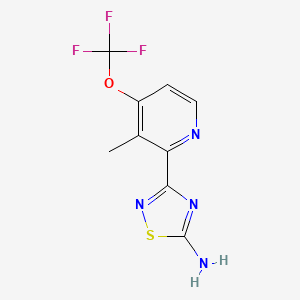

![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
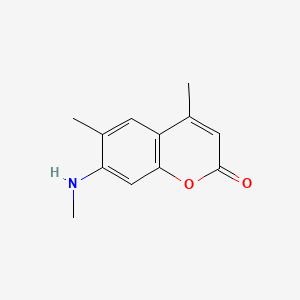
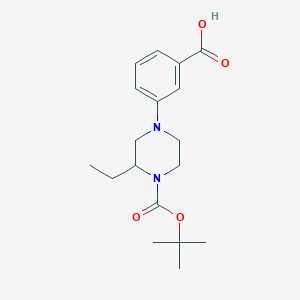

![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
